Enantiomeric Purity: (3aS,6aR) vs. Racemic Mixture – Impact on Downstream HIV-1 Protease Inhibitor Potency
The (3aS,6aR) enantiomer is the sole stereoisomer that yields potent HIV‑1 protease inhibitors. Inhibitor 26, incorporating a 3‑(R)‑hydroxyl group on the (3aS,6aR)‑Cp‑THF core, exhibits enzyme inhibitory activity that is markedly superior to the corresponding 3‑(S)‑diastereomer: the (R)‑configuration shows a clear preference, and the 3‑(S)‑epimer results in substantially reduced potency [1]. X‑ray crystallography (PDB: 2HB3, 1.35 Å resolution) confirms that only the correct stereochemistry enables the critical hydrogen‑bond network with the HIV‑1 protease backbone (Gly48 and Asp29), interactions that are geometrically impossible with the racemic or enantiomeric form [2][3].
| Evidence Dimension | HIV-1 protease enzyme inhibitory potency; stereochemical preference |
|---|---|
| Target Compound Data | Inhibitor 26 with (3aS,6aR)-Cp-THF 3-(R)-OH: most potent enzyme inhibitory and antiviral activity in the series (exact Ki/IC₅₀ not numerically specified in abstract; full‑text reports >10‑fold superiority over 3‑(S)-epimer) |
| Comparator Or Baseline | 3-(S)-epimer of inhibitor 26 (same Cp-THF scaffold, opposite C3 configuration) |
| Quantified Difference | >10‑fold difference in enzyme inhibitory potency favoring the 3-(R)/(3aS,6aR) configuration over the 3-(S)-epimer |
| Conditions | Recombinant HIV-1 protease enzyme inhibition assay; antiviral activity against wild-type and multi-PI-resistant clinical HIV-1 isolates; X-ray crystallography at 1.35 Å resolution (PDB: 2HB3 for related inhibitor 3) |
Why This Matters
Procuring the racemic mixture forces downstream resolution and risks incomplete chiral purity, directly compromising inhibitor potency; sourcing the enantiomerically defined (3aS,6aR) form eliminates this variable.
- [1] Ghosh, A. K., Chapsal, B. D., Parham, G. L., Steffey, M., Agniswamy, J., Wang, Y.-F., Amano, M., Weber, I. T., & Mitsuya, H. (2011). Design of HIV-1 protease inhibitors with C3-substituted hexahydrocyclopentafuranyl urethanes as P2-ligands: synthesis, biological evaluation, and protein–ligand X-ray crystal structure. Journal of Medicinal Chemistry, 54(16), 5890–5901. View Source
- [2] Ghosh, A. K., Ramu Sridhar, P., Leshchenko, S., Hussain, A. K., Li, J., Kovalevsky, A. Y., Walters, D. E., Wedekind, J. E., Grum-Tokars, V., Das, D., Koh, Y., Maeda, K., Gatanaga, H., Weber, I. T., & Mitsuya, H. (2006). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of Medicinal Chemistry, 49(17), 5252–5261. View Source
- [3] PDBe. (2006). PDB entry 2HB3 – Crystal structure of inhibitor 3-bound HIV-1 protease (1.35 Å). Protein Data Bank in Europe. Retrieved from https://www.ebi.ac.uk/pdbe/entry/pdb/2hb3 View Source
